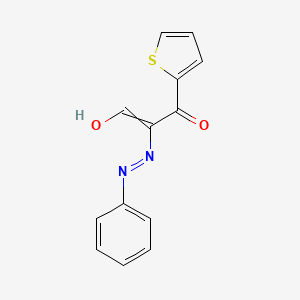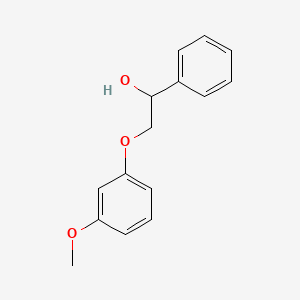
2-(3-Methoxyphenoxy)-1-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxyphenoxy)-1-phenylethanol is an organic compound that belongs to the class of phenyl ethers It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a phenylethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenoxy)-1-phenylethanol typically involves the reaction of 3-methoxyphenol with phenylacetaldehyde in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the aldehyde carbon, leading to the formation of the desired product. Common bases used in this reaction include sodium hydroxide and potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as Lewis acids, can further enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxyphenoxy)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the phenylethanol moiety can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding phenylethyl ether using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this purpose include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Formation of 2-(3-Methoxyphenoxy)-1-phenylacetone or 2-(3-Methoxyphenoxy)-1-phenylacetic acid.
Reduction: Formation of 2-(3-Methoxyphenoxy)-1-phenylethyl ether.
Substitution: Formation of various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(3-Methoxyphenoxy)-1-phenylethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It is also used in the development of novel pharmaceuticals.
Medicine: Research has shown that derivatives of this compound exhibit potential anticancer activities by targeting specific cellular pathways.
Industry: It is used in the production of polymers, adhesives, and coatings due to its ability to improve the thermal stability and flame resistance of these materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxyphenoxy)-1-phenylethanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can modulate the activity of enzymes involved in oxidative stress and inflammation. It achieves this by binding to the active sites of these enzymes, thereby inhibiting their activity and reducing the production of reactive oxygen species. Additionally, the compound can interact with cellular receptors, leading to the activation or inhibition of signaling pathways that regulate cell growth and apoptosis.
Comparación Con Compuestos Similares
2-(3-Methoxyphenoxy)-1-phenylethanol can be compared with other similar compounds, such as:
2-(4-Methoxyphenoxy)-1-phenylethanol: Similar in structure but with the methoxy group in the para position. This positional difference can lead to variations in reactivity and biological activity.
2-(3-Hydroxyphenoxy)-1-phenylethanol: The methoxy group is replaced with a hydroxyl group, which can significantly alter the compound’s chemical properties and reactivity.
2-(3-Methoxyphenoxy)-1-phenylpropanol: The ethyl chain is extended to a propyl chain, which can affect the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
29509-27-1 |
|---|---|
Fórmula molecular |
C15H16O3 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
2-(3-methoxyphenoxy)-1-phenylethanol |
InChI |
InChI=1S/C15H16O3/c1-17-13-8-5-9-14(10-13)18-11-15(16)12-6-3-2-4-7-12/h2-10,15-16H,11H2,1H3 |
Clave InChI |
JXCUEKBOURBMPA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC=C1)OCC(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


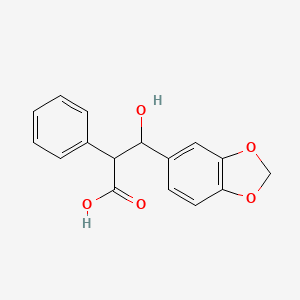
![6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid](/img/structure/B14002321.png)

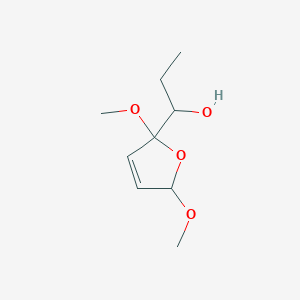
![2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol](/img/structure/B14002331.png)
![Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate](/img/structure/B14002334.png)
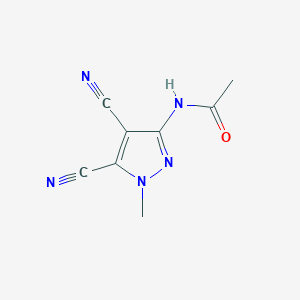
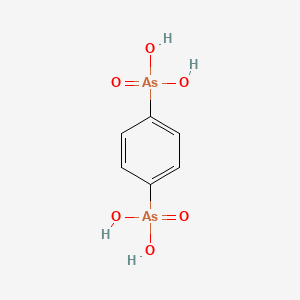
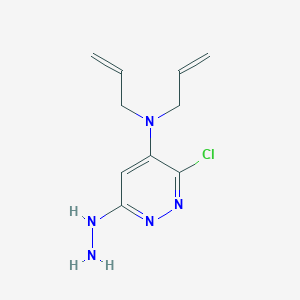
![N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide](/img/structure/B14002375.png)
![N-[4-[(4-acetamidophenyl)sulfanyl-phenylmethyl]sulfanylphenyl]acetamide](/img/structure/B14002377.png)

![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14002387.png)
